molecular formula C9H12N2 B13803585 2-Propenimidamide, N-2-propenylidene-N'-2-propenyl- CAS No. 61141-58-0

2-Propenimidamide, N-2-propenylidene-N'-2-propenyl-

Katalognummer: B13803585
CAS-Nummer: 61141-58-0
Molekulargewicht: 148.20 g/mol
InChI-Schlüssel: MXZCGHGMBUOPTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propenimidamide, N-2-propenylidene-N’-2-propenyl- is an organic compound with the molecular formula C9H12N2 It is characterized by the presence of multiple propenyl groups attached to an imidamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenimidamide, N-2-propenylidene-N’-2-propenyl- typically involves the reaction of propenylamine with propenylidene compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Propenimidamide, N-2-propenylidene-N’-2-propenyl- involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propenimidamide, N-2-propenylidene-N’-2-propenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The propenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pressure, and solvent choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidamides.

Wissenschaftliche Forschungsanwendungen

2-Propenimidamide, N-2-propenylidene-N’-2-propenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers and other industrial materials due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-Propenimidamide, N-2-propenylidene-N’-2-propenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diallylamine: A compound with similar propenyl groups but different core structure.

    N,N’-Diallylurea: Another compound with propenyl groups attached to a urea core.

Uniqueness

2-Propenimidamide, N-2-propenylidene-N’-2-propenyl- is unique due to its imidamide core and the specific arrangement of propenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

61141-58-0

Molekularformel

C9H12N2

Molekulargewicht

148.20 g/mol

IUPAC-Name

N'-prop-2-enyl-N-prop-2-enylideneprop-2-enimidamide

InChI

InChI=1S/C9H12N2/c1-4-7-10-9(6-3)11-8-5-2/h4-7H,1-3,8H2

InChI-Schlüssel

MXZCGHGMBUOPTA-UHFFFAOYSA-N

Kanonische SMILES

C=CCN=C(C=C)N=CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.